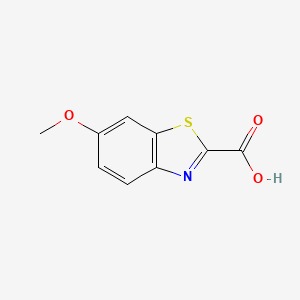

6-Methoxybenzothiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKMYJZEGZZJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344421 | |

| Record name | 6-methoxybenzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-13-4 | |

| Record name | 6-methoxybenzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid

CAS Number: 946-13-4

This technical guide provides a comprehensive overview of 6-Methoxybenzothiazole-2-carboxylic acid, a benzothiazole derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of extensive research specifically on this compound, this guide also incorporates data and methodologies from closely related benzothiazole structures to provide a broader context for its potential properties and applications.

Core Chemical and Physical Data

While experimental data for this compound is not widely published, the following tables summarize its fundamental chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 946-13-4[1][2][3] |

| Molecular Formula | C₉H₇NO₃S[1][2] |

| Molecular Weight | 209.22 g/mol [1][2] |

| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1] |

| InChI | InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)[1] |

| InChIKey | JDKMYJZEGZZJOH-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC2=C(C=C1)N=C(S2)C(=O)O[1] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 209.014664 g/mol [1] |

| Topological Polar Surface Area | 87.7 Ų |

Experimental Protocols

Synthesis of 6-methoxy-2-aminobenzothiazole (A Precursor)

This protocol describes the synthesis of a key intermediate that could potentially be converted to the target carboxylic acid.[4]

Materials:

-

p-methoxy aniline (0.085 mol, 10.6 g)

-

Ammonium thiocyanate (0.308 mol)

-

Glacial acetic acid (145 ml total)

-

Bromine (6.5 ml)

Procedure:

-

A solution of p-methoxy aniline in 40 ml of glacial acetic acid is added to a solution of ammonium thiocyanate in 75 ml of glacial acetic acid.

-

The resulting mixture is cooled to 0°C.

-

A solution of bromine in 30 ml of glacial acetic acid is added dropwise over 30 minutes with constant stirring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified.

General Synthesis of 2-Substituted Benzothiazole-6-carboxylic Acids

This method outlines a general procedure for the synthesis of various 2-substituted benzothiazole-6-carboxylic acids, which could be adapted for the synthesis of the target compound.[5]

Materials:

-

4-amino-3-mercaptobenzoic acid

-

Appropriate aldehyde

-

Nitrobenzene (as oxidant and solvent)

Procedure:

-

A mixture of 4-amino-3-mercaptobenzoic acid and the selected aldehyde is prepared in nitrobenzene.

-

The reaction mixture is refluxed for 6 hours.

-

The product is then isolated and purified from the reaction mixture.

Potential Biological Activities and Signaling Pathways

While no specific biological activity or mechanism of action has been published for this compound, the benzothiazole scaffold is known to exhibit a wide range of biological effects, including antioxidant, antibacterial, and antitumor properties.[6][7] Derivatives of the closely related 2-amino-6-methoxybenzothiazole have shown anti-inflammatory activity.[7]

Given the structural similarities to other biologically active molecules, it is plausible that this compound could interact with various biological targets. Further research is required to elucidate its specific biological functions and any involvement in cellular signaling pathways.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives, based on methodologies reported for related compounds.

Caption: A generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives.

Caption: Logical relationships influencing the potential biological activity of the title compound.

References

- 1. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 946-13-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

In-Depth Technical Guide to the Physical Properties of 6-Methoxybenzothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-methoxybenzothiazole-2-carboxylic acid. Intended for professionals in research and drug development, this document compiles available data, outlines general experimental protocols for property determination, and presents a logical workflow for the synthesis and characterization of this compound.

Core Physical and Chemical Properties

This compound, with the CAS number 946-13-4, is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group and a carboxylic acid group.[1] Its structure lends itself to various chemical modifications, making it a molecule of interest in medicinal chemistry and materials science.[1] It is generally described as a crystalline solid soluble in polar solvents.[1]

Data Presentation

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while computed data is readily available, experimentally determined values are scarce in the literature. Researchers should be aware that benzothiazole-2-carboxylic acid derivatives can be susceptible to decarboxylation, which may contribute to the limited availability of extensive experimental data.

| Property | Value | Data Type | Reference(s) |

| Molecular Formula | C₉H₇NO₃S | - | [2][3] |

| Molecular Weight | 209.22 g/mol | Computed | [2][3] |

| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid | - | [2] |

| CAS Number | 946-13-4 | - | [2][3] |

| Melting Point | 119-120 °C | Experimental | [4] |

| Boiling Point | 412 °C | Experimental | [4] |

| Density | 1.465 g/cm³ | Experimental | [4] |

| XLogP3 | 2.6 | Computed | [2] |

| Hydrogen Bond Donor Count | 1 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 4 | Computed | |

| Rotatable Bond Count | 2 | Computed |

Note: The experimental values for melting point, boiling point, and density are from a single source and should be confirmed by independent analysis.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported in peer-reviewed literature. However, the following are generalized, standard methodologies that would be employed for a crystalline organic solid of this nature.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Assessment

A qualitative and quantitative assessment of solubility in various solvents is crucial for applications in synthesis, purification, and formulation.

-

Qualitative Assessment: A small, measured amount of the compound (e.g., 1-2 mg) is added to a test tube containing a small volume (e.g., 0.5 mL) of the solvent of interest (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide). The mixture is agitated at a controlled temperature, and the dissolution is observed visually.

-

Quantitative Measurement (Isothermal Method): An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the carboxylic acid group at different pH values.

-

Potentiometric Titration: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

-

UV-Metric or Spectrophotometric Method: This method is applicable if the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra. The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is then calculated from the resulting sigmoidal curve of absorbance versus pH.

Synthesis and Characterization Workflow

The synthesis of this compound and related derivatives typically involves the formation of the benzothiazole ring system followed by modification of the functional groups. The characterization of the final product is essential to confirm its identity and purity.

Caption: A general workflow for the synthesis and characterization of this compound.

References

6-Methoxybenzothiazole-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, a benzothiazole derivative of interest to researchers and professionals in drug development and medicinal chemistry. The document details its physicochemical properties, outlines a potential synthetic protocol, and discusses its potential biological significance based on related compounds.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a benzothiazole core, which is a prominent scaffold in medicinal chemistry.[1][2] The quantitative properties of this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃S | [3][4] |

| Molecular Weight | 209.22 g/mol | [3][4][5] |

| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid | [3] |

| CAS Number | 946-13-4 | [4][5] |

| Melting Point | 119-120 °C | [5] |

| Boiling Point | 412 °C | [5] |

| Density | 1.465 g/cm³ | [5] |

| Flash Point | 203 °C | [5] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis involves the formation of an intermediate, 2-amino-6-methoxybenzothiazole, followed by a Sandmeyer-type reaction to yield the final carboxylic acid.

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole (Intermediate) [6]

-

Reaction Setup: Dissolve p-anisidine (4-methoxyaniline) (0.085 mol) in 40 ml of glacial acetic acid. In a separate flask, dissolve ammonium thiocyanate (0.308 mol) in 75 ml of glacial acetic acid.

-

Addition: Add the p-anisidine solution to the ammonium thiocyanate solution.

-

Cooling: Cool the resulting mixture to 0 °C in an ice bath.

-

Bromination: Prepare a solution of bromine (6.5 ml) in 30 ml of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture over 30 minutes with constant stirring, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, continue stirring for an additional 2-3 hours.

-

Isolation: Pour the reaction mixture into a large volume of crushed ice. The precipitate, 2-amino-6-methoxybenzothiazole, is collected by filtration, washed with cold water until neutral, and then dried.

-

Purification: The crude product can be recrystallized from ethanol to yield pure 2-amino-6-methoxybenzothiazole.

Step 2: Conversion to this compound

This step is adapted from the Sandmeyer reaction, a well-known method for converting amino groups on aromatic rings.

-

Diazotization: Suspend the synthesized 2-amino-6-methoxybenzothiazole (1 eq.) in a mixture of dilute sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to this cyanide solution. A reaction will occur, often with the evolution of nitrogen gas, to form 2-cyano-6-methoxybenzothiazole.

-

Hydrolysis: Isolate the 2-cyano-6-methoxybenzothiazole intermediate. Subject the nitrile to acidic or basic hydrolysis by refluxing with a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) to convert the cyano group into a carboxylic acid group.

-

Workup and Purification: After hydrolysis is complete, neutralize the solution to precipitate the crude this compound. The product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 946-13-4 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 6-Methoxybenzothiazole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a benzothiazole core. The structure consists of a benzene ring fused to a thiazole ring, with a methoxy group substituted at the 6-position and a carboxylic acid group at the 2-position.

Key Identifiers:

-

IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]

-

CAS Number: 946-13-4[2]

-

SMILES: COC1=CC2=C(C=C1)N=C(S2)C(=O)O[1]

-

InChI Key: JDKMYJZEGZZJOH-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 209.22 g/mol | [1][2] |

| Exact Mass | 209.01466426 Da | [1] |

| Monoisotopic Mass | 209.01466426 Da | [1] |

| Polar Surface Area | 87.7 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Table 2: Mass Spectrometry Data (Major Peaks)

| m/z | Interpretation |

| 209 | Molecular Ion [M]⁺ |

| 165 | [M - CO₂]⁺ |

| 150 | [M - COOH - CH₃]⁺ |

Data sourced from PubChem[1]

Experimental Protocols

General Synthesis Protocol

A plausible synthetic route may involve the cyclization of an appropriate aminothiophenol derivative with a dicarboxylic acid or its derivative, followed by functional group manipulations. A potential precursor, 2-amino-6-methoxybenzothiazole, is commercially available and can be a starting point for introducing the carboxylic acid group at the 2-position via reactions like the Sandmeyer reaction followed by carboxylation.[7]

General Steps:

-

Starting Material Preparation: If not commercially available, synthesize the appropriately substituted aminothiophenol.

-

Heterocyclization: React the aminothiophenol with a suitable reagent to form the benzothiazole ring with a precursor to the carboxylic acid at the 2-position.

-

Functional Group Transformation: Convert the precursor group at the 2-position into a carboxylic acid.

-

Work-up and Purification: Isolate the crude product by filtration or extraction. Purify the product using techniques such as recrystallization or column chromatography.

Spectroscopic Analysis Protocol

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Look for characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch (around 1710 cm⁻¹), C-O stretches, and aromatic C=C and C-H stretches.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: A deshielded singlet for the carboxylic acid proton (typically >10 ppm), signals for the aromatic protons on the benzothiazole ring, and a singlet for the methoxy group protons.[6]

-

Expected ¹³C NMR Signals: Resonances for the carbonyl carbon, aromatic carbons, the methoxy carbon, and carbons of the thiazole ring.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer, often using techniques like electrospray ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

-

Expected Result: The molecular ion peak should correspond to the calculated molecular weight of the compound.

References

- 1. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-氨基-6-甲氧基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of 6-Methoxybenzothiazole-2-carboxylic Acid from p-Anisidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 6-methoxybenzothiazole-2-carboxylic acid, a key intermediate in pharmaceutical research, starting from the readily available precursor, p-anisidine. The synthesis involves a three-step process, commencing with the formation of a benzothiazole ring system, followed by the introduction of a nitrile group, and culminating in the hydrolysis to the desired carboxylic acid. This document details the experimental protocols for each key transformation and presents relevant quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound from p-anisidine proceeds through the following key intermediates:

-

2-Amino-6-methoxybenzothiazole: Synthesized via the Hugerschoff reaction of p-anisidine.

-

2-Cyano-6-methoxybenzothiazole: Formed through a Sandmeyer reaction of the corresponding 2-amino derivative.

-

This compound: Obtained by the hydrolysis of the 2-cyano intermediate.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound from p-anisidine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole

This step involves the formation of the benzothiazole ring system from p-anisidine through the Hugerschoff reaction.

Methodology:

-

In a well-ventilated fume hood, a solution of p-anisidine (0.1 mol) in glacial acetic acid (200 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Potassium thiocyanate (0.4 mol) is added to the solution, and the mixture is stirred until the salt is completely dissolved.

-

The flask is cooled in an ice bath to 0-5 °C.

-

A solution of bromine (0.1 mol) in glacial acetic acid (50 mL) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12-16 hours.

-

The mixture is then poured into 1 L of ice-water, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water until the filtrate is neutral.

-

The solid is then suspended in a 10% sodium carbonate solution to neutralize any remaining acid and filtered again.

-

The product is washed with water and dried under vacuum.

-

Recrystallization from ethanol or a mixture of ethanol and water affords pure 2-amino-6-methoxybenzothiazole.

| Parameter | Value | Reference |

| Starting Material | p-Anisidine | N/A |

| Key Reagents | Potassium thiocyanate, Bromine, Glacial Acetic Acid | N/A |

| Reaction Time | 13-18 hours | N/A |

| Yield | ~87% | [1] |

| Purity | High after recrystallization | N/A |

Step 2: Synthesis of 2-Cyano-6-methoxybenzothiazole

This transformation is achieved via a Sandmeyer reaction, where the amino group of 2-amino-6-methoxybenzothiazole is converted to a diazonium salt, which is then displaced by a cyanide group.

Methodology:

-

Diazotization: 2-Amino-6-methoxybenzothiazole (0.1 mol) is suspended in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) in a flask cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (0.11 mol) in water (20 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (0.12 mol) and potassium cyanide (0.25 mol) in water (100 mL) is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution is added slowly to the cyanide solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete reaction.

-

The mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with water, a dilute sodium hydroxide solution, and then again with water.

-

The product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-methoxybenzothiazole | N/A |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide | N/A |

| Reaction Time | 2-4 hours | N/A |

| Yield | Moderate to good (typically 60-80%) | General Sandmeyer Reaction Yields |

| Purity | High after purification | N/A |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group of 2-cyano-6-methoxybenzothiazole to a carboxylic acid. This can be achieved under acidic conditions.

Methodology:

-

2-Cyano-6-methoxybenzothiazole (0.1 mol) is added to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Cyano-6-methoxybenzothiazole | N/A |

| Key Reagents | Concentrated Sulfuric Acid, Water | N/A |

| Reaction Time | 4-6 hours | N/A |

| Yield | Typically high (>80%) | General Nitrile Hydrolysis Yields |

| Purity | High after recrystallization | N/A |

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and the key transformations involved in the synthesis.

References

An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound belonging to the benzothiazole class. This document provides a comprehensive overview of its synthesis, and while direct biological data is limited, it explores the activities of structurally related compounds to infer its potential therapeutic applications. The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This guide consolidates available scientific literature to serve as a foundational resource for researchers interested in the potential of this compound and its analogues in drug discovery and development.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid | [PubChem][1] |

| CAS Number | 946-13-4 | [PubChem][1] |

| Molecular Formula | C₉H₇NO₃S | [PubChem][1] |

| Molecular Weight | 209.22 g/mol | [PubChem][1] |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)C(=O)O | [PubChem][1] |

| InChI Key | JDKMYJZEGZZJOH-UHFFFAOYSA-N | [PubChem][1] |

Synthesis

The synthesis of this compound and its derivatives has been reported through various methods. A notable synthetic route starts from 1,4-benzoquinone[2].

Experimental Protocol: Synthesis from 1,4-Benzoquinone

This protocol is adapted from the work of Meroni et al. (2010)[2].

Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride

-

This step involves the reaction of 1,4-benzoquinone with L-cysteine ethyl ester hydrochloride.

Step 2: Oxidation to Ethyl 6-hydroxybenzothiazole-2-carboxylate

-

The intermediate from Step 1 is oxidized using potassium ferricyanide (K₃Fe(CN)₆) in an alkaline medium to yield the benzothiazole ring structure.

Step 3: Methylation to Ethyl 6-methoxybenzothiazole-2-carboxylate

-

The hydroxyl group at the 6-position is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF)[2].

Step 4: Hydrolysis to this compound

-

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as refluxing with a solution of sodium hydroxide in ethanol, followed by acidification.

Synthesis workflow for this compound.

Biological Activities of Related Compounds

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Cytotoxic Activity of Benzothiazole Derivatives against MCF-7 Human Breast Cancer Cells

| Compound | Structure | IC₅₀ (µM) | Reference |

| Derivative 4 | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | 8.64 | [3] |

| Derivative 5c | Ethyl 2-(2-acetamido-1,3-benzothiazol-6-ylamino)-2-oxoacetate | 7.39 | [3] |

| Derivative 5d | N'-(2-acetamido-1,3-benzothiazol-6-yl)-N,N-dimethylformimidamide | 7.56 | [3] |

| Derivative 6b | 2-Amino-N-(2-oxo-2-(p-tolylamino)ethyl)-1,3-benzothiazole-6-carboxamide | 5.15 | [3] |

| Cisplatin (Reference) | - | 13.33 | [3] |

Note: The table presents data for derivatives, not the core compound.

A proposed mechanism for the anticancer effect of some benzothiazole derivatives involves the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer[4].

Hypothesized anticancer signaling pathway modulation by benzothiazole derivatives.

Anti-inflammatory Activity

Derivatives of 2-amino-6-methoxybenzothiazole have demonstrated anti-inflammatory properties. The evaluation of these compounds often involves in vitro assays to assess their ability to inhibit inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of 2-Amino-6-methoxybenzothiazole Derivatives

| Compound | Concentration (µg/mL) | % Inhibition of Hemolysis | Reference |

| Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | 100 | 78.49 | [5] |

| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | 100 | 83.77 | [5] |

| Diclofenac Sodium (Standard) | 100 | 99.82 | [5] |

Note: The table presents data for derivatives, not the core compound.

The anti-inflammatory mechanism of benzothiazole derivatives may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays commonly used to evaluate the biological activities of benzothiazole derivatives, based on available literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[3].

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Red Blood Cell Membrane Stabilization)

This assay assesses the ability of a compound to stabilize red blood cell membranes, which is indicative of its anti-inflammatory potential[5].

-

Preparation of RBC Suspension: Collect fresh human blood and prepare a 10% v/v red blood cell (RBC) suspension in isosaline.

-

Assay Mixture: To 1 mL of the test compound solution at different concentrations, add 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the RBC suspension.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes.

-

Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Calculation: Calculate the percentage of hemolysis inhibition compared to a control without the test compound. Diclofenac sodium can be used as a standard.

References

- 1. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

A Comprehensive Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-methoxybenzothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, potential synthetic routes, and plausible biological activities, offering a valuable resource for professionals in the field.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1][2]

Chemical Structure:

Caption: Chemical structure of 6-methoxy-1,3-benzothiazole-2-carboxylic acid.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃S | [1][3] |

| Molecular Weight | 209.22 g/mol | [1][3] |

| CAS Number | 946-13-4 | [1][2][3] |

| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid | [1][2] |

| InChI | InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) | [1][2] |

| SMILES | COC1=CC2=C(C=C1)N=C(S2)C(=O)O | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in polar solvents | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies common for benzothiazole derivatives. A plausible experimental workflow is outlined below, based on established chemical principles for the formation of the benzothiazole ring system.

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general representation and may require optimization.

-

Synthesis of the Isatin Analog:

-

To a solution of 2-amino-5-methoxythiophenol in an appropriate anhydrous solvent (e.g., diethyl ether or THF), cooled in an ice bath, add oxalyl chloride dropwise with stirring.

-

The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure to yield the crude isatin analog.

-

-

Ring Closure to form this compound:

-

The crude intermediate is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate) is added.

-

The mixture is heated under reflux for several hours to facilitate the intramolecular condensation and ring closure.

-

Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

-

Purification:

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Potential Biological Activities and Applications in Drug Development

The benzothiazole scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities.[4][5] Derivatives of benzothiazole have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[4][5]

Logical Workflow for Drug Discovery:

The following diagram illustrates a typical workflow for investigating the therapeutic potential of a compound like this compound.

Caption: A generalized workflow for drug discovery and development.

Potential Antimicrobial Activity:

Benzothiazole derivatives are known for their antimicrobial properties.[6] An experimental protocol to assess the antimicrobial activity of this compound is provided below.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Microbial Inoculum:

-

A few colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[6]

-

-

Preparation of Compound Dilutions:

-

Inoculation and Incubation:

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

-

Conclusion

This compound is a compound with a well-defined chemical structure and properties that make it an interesting candidate for further investigation in drug discovery and development. Its benzothiazole core suggests potential for a range of biological activities. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working with this and related molecules. Further experimental validation is necessary to fully elucidate its therapeutic potential.

References

- 1. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 946-13-4: 6-Methoxy-1,3-benzothiazole-2-carboxylic acid [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Structural Analysis of 6-Methoxybenzothiazole-2-carboxylic Acid: A Technical Guide

Introduction

6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid benzothiazole core, substituted with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid, gives it unique electronic and structural properties. This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS: 946-13-4), intended for researchers and professionals in drug development and chemical synthesis. While complete experimental spectra are not widely published, this document compiles available data and provides well-established predictions to guide analytical efforts.

Chemical Structure and Properties

-

IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound. Predicted values are based on established principles of NMR and IR spectroscopy for aromatic carboxylic acids and benzothiazole derivatives.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 209.

Table 1: Mass Spectrometry Data

| m/z (Relative Intensity) | Proposed Fragment | Notes |

| 209 | [C₉H₇NO₃S]⁺ | Molecular Ion (M⁺)[1] |

| 165 | [M - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group. |

| 150 | [C₈H₈NOS]⁺ | Further fragmentation, potentially involving rearrangement. |

| 102 | [Fragment] | A smaller fragment resulting from ring cleavage. |

Data sourced from PubChem CID 596767.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts are influenced by the aromatic ring system and the electronic nature of the substituents.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| COOH | ~13.0 | Singlet (broad) | The acidic proton of a carboxylic acid typically appears far downfield and may be broad.[3][4] |

| H-4 | ~7.9 | Doublet | Experiences deshielding from the adjacent nitrogen and the aromatic ring current. |

| H-7 | ~7.8 | Doublet | Coupled to H-5. |

| H-5 | ~7.2 | Doublet of doublets | Coupled to both H-4 and H-7. |

| OCH₃ | ~3.9 | Singlet | Typical chemical shift for an aromatic methoxy group. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| COOH | 165 - 175 | The carbonyl carbon of an aromatic carboxylic acid.[4][6] |

| C-2 | 155 - 165 | The carbon within the thiazole ring, double-bonded to nitrogen. |

| C-6 | 155 - 160 | Aromatic carbon attached to the electron-donating methoxy group. |

| C-3a | 148 - 152 | Bridgehead carbon adjacent to the sulfur atom. |

| C-7a | 130 - 135 | Bridgehead carbon adjacent to the nitrogen atom. |

| C-4 | 120 - 128 | Aromatic carbon. |

| C-5 | 115 - 125 | Aromatic carbon. |

| C-7 | 110 - 120 | Aromatic carbon. |

| OCH₃ | 55 - 60 | Carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | A very broad band characteristic of a hydrogen-bonded carboxylic acid dimer.[3][5][7][8] |

| C-H stretch (Aromatic) | 3000-3100 | Medium | Characteristic of sp² C-H bonds. |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch for an aromatic carboxylic acid, position influenced by conjugation and H-bonding.[3][5][7] |

| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected due to the complex aromatic system. |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | Stretch associated with the C-O single bond of the acid.[5][7] |

| O-H bend (Carboxylic Acid) | 1395-1440 | Medium | In-plane bending vibration.[5] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These methods are standard in organic characterization and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of solid this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving carboxylic acids.

-

Transfer: Transfer the resulting solution into a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra using a 400 MHz and 100 MHz spectrometer, respectively.[9] Use tetramethylsilane (TMS) as an internal standard (δ 0.00).[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR Method): Place a small, powdered amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty crystal prior to sample analysis.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column) using a temperature gradient to ensure elution.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the resulting fragments is analyzed.

Workflow Visualization

The logical flow for the spectroscopic analysis of a newly synthesized or acquired chemical compound like this compound is critical for systematic characterization. The following diagram illustrates this standard workflow.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

Potential Therapeutic Applications of 6-Methoxybenzothiazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzothiazole-2-carboxylic acid, a heterocyclic compound featuring the privileged benzothiazole scaffold, is emerging as a molecule of significant interest in medicinal chemistry. The benzothiazole nucleus is a well-recognized pharmacophore known to impart a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its synthesis, and putative anticancer and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.

Introduction

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the design and discovery of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The substituent at the 2-position and modifications on the benzene ring, such as the 6-methoxy group, play a crucial role in modulating the biological profile of these compounds. This guide specifically focuses on this compound, exploring its potential as a lead compound for drug development.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available substituted aniline. A common strategy involves the formation of a 2-amino-6-methoxybenzothiazole intermediate, followed by conversion to the target carboxylic acid. While a definitive, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for analogous compounds.

General Synthetic Pathway

A feasible synthetic route involves two main stages: the synthesis of a key intermediate, ethyl 6-methoxybenzothiazole-2-carboxylate, and its subsequent hydrolysis to the desired carboxylic acid.

6-Methoxybenzothiazole-2-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzothiazole-2-carboxylic Acid and Its Derivatives

This guide provides a comprehensive overview of the synthetic routes for this compound and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and workflows.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry. The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged structure found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties.[1] The 6-methoxy substitution and the 2-carboxylic acid moiety (or its derivatives like esters and amides) are often key for modulating the pharmacological profile of these molecules. This guide details established methods for their synthesis.

Synthesis of the 6-Methoxybenzothiazole Core

A common and efficient method to construct the 6-methoxy-2-aminobenzothiazole core, a versatile precursor, is through the reaction of p-anisidine with a thiocyanate salt in the presence of bromine.

Synthesis of 6-methoxy-2-aminobenzothiazole from p-Anisidine

This method involves the oxidative cyclization of a thiourea intermediate formed in situ.

Experimental Protocol:

A solution of p-anisidine (p-methoxy aniline) (0.085 mol, 10.6 g) in 40 ml of glacial acetic acid is added to a solution of ammonium thiocyanate (0.308 mol) in 75 ml of glacial acetic acid. The resulting mixture is cooled to 0°C. A solution of bromine (6.5 ml) in 30 ml of glacial acetic acid is then added dropwise over 30 minutes with constant stirring.[2] The reaction mixture is stirred at room temperature, and the product is isolated by neutralization and filtration.

Synthesis of this compound

The carboxylic acid can be prepared from various precursors, most notably via the hydrolysis of a nitrile or the oxidation of a 2-methyl group.

From 2-Cyano-6-methoxybenzothiazole via Hydrolysis

The hydrolysis of the 2-cyano derivative is a standard method for introducing the carboxylic acid functionality.[3][4] The nitrile itself is a key intermediate.[5]

Experimental Protocol (General Hydrolysis):

The 2-cyano-6-methoxybenzothiazole is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid.[3] Alternatively, alkaline hydrolysis can be performed by refluxing with a sodium hydroxide solution. In this case, the resulting carboxylate salt is acidified with a strong acid to precipitate the carboxylic acid.[3][4]

From 2-Methyl-6-methoxybenzothiazole via Oxidation

Oxidation of a 2-methyl group provides a direct route to the carboxylic acid.

Experimental Protocol (General Oxidation):

Based on a method for the unsubstituted analogue, 2-methyl-6-methoxybenzothiazole can be used as the starting material. The reaction is carried out in a solvent system of water and ethanol with sodium hydroxide as an auxiliary agent. Oxygen and 30% hydrogen peroxide act as oxidants in the presence of a metalloporphyrin catalyst. The reaction is typically run at 40-140°C for 2-12 hours under a pressure of 0.5-2.0 MPa of oxygen.[6]

Synthesis of this compound Derivatives

Ester Derivatives

Esterification of the carboxylic acid is a common derivatization. Another approach involves the synthesis of ethyl 6-methoxybenzothiazole-2-carboxylate from ethyl 6-hydroxybenzothiazole-2-carboxylate.[5]

Experimental Protocol (from the hydroxy analog):

To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate in DMF, potassium carbonate and methyl iodide are added. The mixture is refluxed for 1 hour.[5] After cooling, the product is isolated by extraction.

Amide (Carboxamide) Derivatives

Amides are typically synthesized from the corresponding carboxylic acid.

Experimental Protocol (General Amide Coupling):

The this compound is activated for amide bond formation. This can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).[7] The activated acid is then reacted with the desired amine in a suitable solvent like DMF, with a base such as diisopropylethylamine (DIPEA), to yield the corresponding carboxamide.[7]

Acetohydrazide Derivatives

These derivatives are synthesized from the corresponding ester.

Experimental Protocol:

Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate is dissolved in ethanol and treated with a hydrazine hydrate hydrochloride solution. The mixture is refluxed for 6 hours. Upon cooling and pouring into ice-cold water, the solid product is filtered, dried, and recrystallized from ethanol.[1]

Quantitative Data Summary

| Product | Starting Material(s) | Reagents | Solvent | Temp. | Time | Yield | Ref. |

| 6-methoxy-2-aminobenzothiazole | p-Anisidine, Ammonium thiocyanate | Bromine | Glacial Acetic Acid | 0°C | 30 min | - | [2] |

| Ethyl 6-methoxybenzothiazole-2-carboxylate | Ethyl 6-hydroxybenzothiazole-2-carboxylate | MeI, K2CO3 | DMF | Reflux | 1 h | 92% | [5] |

| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | Hydrazine hydrate HCl | Ethanol | Reflux | 6 h | 62% | [1] |

| 2-Methylbenzo[d]thiazole derivatives | 2-Methylbenzo[d]thiazol-6-ol, Benzyl bromide derivative | K2CO3 | DMF | RT | 24 h | 9–82% | [8] |

Visualized Synthetic Pathways and Workflows

Caption: Synthesis of 6-methoxy-2-aminobenzothiazole.

Caption: Routes to the carboxylic acid and its derivatives.

Caption: General experimental workflow for synthesis.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

Unlocking Proteomic Landscapes: A Technical Guide to the Research Applications of 6-Methoxybenzothiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 6-Methoxybenzothiazole-2-carboxylic acid, a specific derivative, presents a unique combination of functional groups—a methoxy group and a carboxylic acid—that can be strategically exploited in proteomics research. While direct proteomics studies on this particular compound are not extensively documented, its structural features suggest significant potential for application as a chemical probe to elucidate protein targets, map signaling pathways, and understand its mechanism of action on a proteome-wide scale.

This technical guide outlines potential proteomics research applications for this compound, providing detailed hypothetical experimental protocols and data presentation formats. The methodologies described are based on established chemical proteomics workflows that can be adapted for this compound.

Core Proteomics Applications

The primary proteomics applications for a small molecule like this compound revolve around two key areas:

-

Target Identification: Identifying the specific protein(s) that the compound directly interacts with in a complex biological sample.

-

Global Proteome Profiling: Understanding the downstream effects of the compound on cellular protein expression to uncover affected pathways and mechanisms of action.

Application 1: Affinity-Based Target Identification

A powerful method to identify the molecular targets of a small molecule is through affinity purification coupled with mass spectrometry (AP-MS).[4][5][6] This involves immobilizing the compound of interest to a solid support and using it as "bait" to capture interacting proteins from a cell lysate. The carboxylic acid group on this compound is an ideal handle for immobilization, as it can be readily coupled to an amine-functionalized resin without significantly altering the core benzothiazole structure that is likely crucial for target recognition.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The overall workflow for identifying protein targets of this compound using an AP-MS approach is depicted below.

Caption: Workflow for affinity purification-mass spectrometry (AP-MS).

Detailed Experimental Protocol: AP-MS

-

Probe Synthesis:

-

Dissolve 10 mg of this compound in 1 mL of anhydrous Dimethylformamide (DMF).

-

Activate the carboxylic acid by adding 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). Stir at room temperature for 1 hour.

-

Add the activated compound solution to 1 mL of packed amine-functionalized sepharose beads (pre-washed with DMF).

-

Allow the coupling reaction to proceed overnight at 4°C with gentle rotation.

-

Wash the beads extensively with DMF, followed by methanol, and finally with PBS to remove unreacted compound and reagents. Prepare a control resin using the same procedure but omitting the compound.

-

-

Protein Extraction:

-

Culture cells of interest (e.g., a cancer cell line for which benzothiazoles have shown activity) to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Incubate 5 mg of cell lysate with 50 µL of the affinity probe (and control resin in a separate tube) for 2-4 hours at 4°C with rotation.

-

Wash the beads five times with 1 mL of lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer for 10 minutes.

-

-

Mass Spectrometry Sample Preparation and Analysis:

-

Separate the eluted proteins briefly on a 1D SDS-PAGE gel.

-

Perform an in-gel trypsin digestion of the entire protein lane.

-

Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the raw MS data against a relevant protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Sequest or Mascot.

-

Identify proteins that are significantly enriched on the compound-immobilized beads compared to the control beads. Label-free quantification (LFQ) or spectral counting can be used for this purpose.

-

Data Presentation: Putative Protein Interactors

Quantitative data from the AP-MS experiment should be summarized in a table to clearly identify high-confidence interactors.

| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (Compound/Control) | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | 0.001 |

| Q09472 | HSPA9 | Stress-70 protein, mitochondrial | 12.8 | 0.003 |

| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 9.5 | 0.008 |

| Q13148 | BANF1 | Barrier-to-autointegration factor | 8.1 | 0.012 |

| P11021 | HSPA8 | Heat shock cognate 71 kDa protein | 2.1 | 0.045 |

| P08670 | VIM | Vimentin | 1.5 | 0.250 |

Note: Data are illustrative and do not represent actual experimental results.

Application 2: Global Proteome Profiling

To understand the broader cellular response to this compound, quantitative proteomics can be employed to compare the proteomes of cells treated with the compound versus vehicle-treated control cells. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling are suitable for this purpose. This can reveal changes in protein expression that point to affected biological pathways.[7]

Experimental Workflow: TMT-based Quantitative Proteomics

The workflow below illustrates the key steps in a TMT-based experiment to assess proteomic changes upon compound treatment.

Caption: Workflow for TMT-based quantitative proteomics.

Detailed Experimental Protocol: TMT Proteomics

-

Cell Treatment:

-

Culture cells in triplicate for both control (e.g., 0.1% DMSO) and treatment groups.

-

Treat cells with a predetermined concentration of this compound (e.g., IC50 concentration) for a specified duration (e.g., 24 hours).

-

-

Protein Extraction and Digestion:

-

Harvest cells and lyse them in a urea-based buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Digest proteins with trypsin overnight at 37°C.

-

-

TMT Labeling:

-

Desalt the resulting peptide mixtures using C18 solid-phase extraction.

-

Label the control and treated peptide samples with different TMT isobaric tags according to the manufacturer's protocol.

-

Combine the labeled samples into a single tube.

-

-

Peptide Fractionation and LC-MS/MS:

-

Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.

-

Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).

-

-

Data Analysis:

-

Process the raw data using software such as Proteome Discoverer.

-

Identify and quantify proteins based on the reporter ion intensities from the TMT tags.

-

Perform statistical analysis to determine proteins that are significantly differentially expressed between the treated and control groups.

-

Use bioinformatics tools (e.g., DAVID, Metascape) for Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed proteins.

-

Data Presentation: Differentially Expressed Proteins

Summarize the quantitative results in a table, highlighting the most significantly regulated proteins.

| Protein ID (UniProt) | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Regulation |

| P42336 | CASP3 | Caspase-3 | 1.85 | 0.0005 | Upregulated |

| P0CG48 | UBB | Polyubiquitin-B | 1.52 | 0.0012 | Upregulated |

| P08238 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.39 | 0.0021 | Upregulated |

| P02768 | ALB | Serum albumin | -0.21 | 0.3500 | Unchanged |

| Q9Y266 | PRDX3 | Thioredoxin-dependent peroxide reductase | -1.48 | 0.0045 | Downregulated |

| P31946 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | -1.92 | 0.0009 | Downregulated |

Note: Data are illustrative and do not represent actual experimental results.

Visualization of Affected Signaling Pathways

Based on the pathway analysis of differentially expressed proteins, a signaling pathway diagram can be generated. For instance, if proteins related to apoptosis are significantly upregulated, the following pathway could be hypothesized.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring affinity chromatography in proteomics: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of affinity chromatography in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteomic profile of the Bradysia odoriphaga in response to the microbial secondary metabolite benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 6-Methoxybenzothiazole-2-carboxylic acid: An Application Note for Researchers

This document provides a detailed protocol for the chemical synthesis of 6-Methoxybenzothiazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined procedure is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇NO₃S[1][2] |

| Molecular Weight | 209.22 g/mol [1][2] |

| CAS Number | 946-13-4[1][2] |

| Appearance | Solid |

| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1] |

Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The general workflow involves the formation of a benzothiazole ring system, followed by functional group manipulations to yield the desired carboxylic acid.

Workflow of Synthesis

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,4-benzoquinone and L-cysteine ethyl ester hydrochloride in methanol.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure to yield ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride.

-

Oxidation: Dissolve the obtained product in isopropanol. To this solution, add an aqueous solution of potassium ferricyanide (K₃Fe(CN)₆) and sodium hydroxide (NaOH).

-

Reaction: Stir the mixture at room temperature for approximately 1.5 hours. Monitor the reaction by TLC (dichloromethane/methanol, 95/5).

-

Extraction and Purification: After the reaction is complete, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 7/3) to afford ethyl 6-hydroxybenzothiazole-2-carboxylate.

Step 2: Synthesis of Ethyl 6-methoxybenzothiazole-2-carboxylate[3]

-

Reaction Setup: To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate in dimethylformamide (DMF), add potassium carbonate.

-

Reaction: Stir the suspension at room temperature for 30 minutes. Add methyl iodide and reflux the mixture for 1 hour. Monitor the reaction by TLC (dichloromethane/methanol, 95/5).

-

Work-up and Isolation: After cooling, add brine and extract the product with ethyl acetate. Remove the organic solvent under reduced pressure to obtain pure ethyl 6-methoxybenzothiazole-2-carboxylate as a yellow solid. A yield of 92% has been reported for this step.[3]

Step 3: Hydrolysis to this compound[3]

-

Reaction Setup: Treat the ethyl 6-methoxybenzothiazole-2-carboxylate obtained in the previous step with concentrated aqueous ammonia.

-

Reaction: Stir the reaction mixture at room temperature. The hydrolysis is typically quantitative.

-

Work-up and Isolation: Upon completion of the reaction, the desired this compound can be isolated and purified by standard procedures such as filtration and recrystallization.

Alternative Synthetic Route

An alternative approach involves the synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine, followed by subsequent functional group transformations to introduce the carboxylic acid at the 2-position.

Workflow of Alternative Synthesis

Caption: Alternative synthetic route from p-anisidine.

Protocol for 2-amino-6-methoxybenzothiazole[4]

-

Reaction Setup: Dissolve p-anisidine in glacial acetic acid. In a separate flask, dissolve ammonium thiocyanate in glacial acetic acid.

-

Reaction: Add the p-anisidine solution to the ammonium thiocyanate solution and cool the mixture to 0°C.

-

Bromination: Add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 0°C and stirring continuously.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is worked up to isolate 2-amino-6-methoxybenzothiazole.

This intermediate can then be converted to the target carboxylic acid through methods such as a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a cyanide source and subsequent hydrolysis.

Applications

This compound and its derivatives are of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure found in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[4] This carboxylic acid derivative serves as a key intermediate for the synthesis of more complex molecules, such as firefly luciferin analogs and other novel therapeutic agents.[5]

References

Detailed experimental procedure for synthesizing benzothiazole-2-carboxylic acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzothiazole-2-carboxylic acids, a key structural motif in many biologically active compounds. The following sections outline three distinct and effective experimental procedures, complete with reagent quantities, reaction conditions, and purification methods.

Introduction

Benzothiazole-2-carboxylic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Their rigid, planar structure and diverse functionalization possibilities make them attractive scaffolds in drug discovery. This document details three common synthetic strategies to access this core structure:

-

Method 1: Oxidation of 2-Methylbenzothiazole

-

Method 2: Condensation of 2-Aminothiophenol with an α-Ketoacid Ester

-

Method 3: Two-Step Synthesis via Hydrolysis of 2-Cyanobenzothiazole

Each method is presented with a detailed experimental protocol and a summary of relevant quantitative data.

Method 1: Oxidation of 2-Methylbenzothiazole

This method utilizes the direct oxidation of the methyl group at the 2-position of the benzothiazole ring to a carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate being a common and effective choice. A greener alternative using oxygen or hydrogen peroxide with a catalyst has also been reported.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole (1.0 eq) in a suitable solvent such as a mixture of pyridine and water (e.g., 1:1 v/v).

-

Addition of Oxidant: While stirring the solution, slowly add potassium permanganate (KMnO4) (3.0-4.0 eq) in small portions. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 50 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO2) precipitate. Wash the filter cake with a small amount of hot water.

-

If the filtrate is colored purple due to excess permanganate, add a small amount of sodium bisulfite until the color disappears.

-

Acidify the filtrate to pH 2-3 with a concentrated acid, such as hydrochloric acid (HCl).

-

The product, benzothiazole-2-carboxylic acid, will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure benzothiazole-2-carboxylic acid.

-

Dry the purified product under vacuum.

-

Experimental Protocol: Catalytic Oxidation with Oxygen

-

Reaction Setup: In a high-pressure autoclave, combine 2-methylbenzothiazole (e.g., 0.57 g), sodium hydroxide (e.g., 2 g), a metalloporphyrin catalyst (e.g., tetrakis-(p-methoxyphenyl) iron porphyrin, 1.0 x 10⁻³ g), and ethanol (e.g., 30 mL).

-

Reaction: Pressurize the autoclave with oxygen to 1.6 MPa and heat the reaction mixture to 120 °C for 8 hours with stirring.

-

Work-up:

-

After cooling the reactor to room temperature, carefully vent the excess oxygen.

-

Dilute the reaction mixture with ultrapure water.

-

Acidify the solution with hydrochloric acid.

-

-

Purification:

-

Filter the resulting precipitate to isolate the crude benzothiazole-2-carboxylic acid.

-

Further purification can be achieved by recrystallization.

-

Quantitative Data

| Method | Starting Material | Oxidizing Agent/Catalyst | Solvent | Yield (%) | Melting Point (°C) |

| KMnO₄ Oxidation | 2-Methylbenzothiazole | KMnO₄ | Pyridine/Water | 60-70 | 195-197 |